molecular formula C12H10N2 B083889 4-Methyl-9h-pyrido[2,3-b]indole CAS No. 13174-97-5

4-Methyl-9h-pyrido[2,3-b]indole

Cat. No. B083889
CAS RN: 13174-97-5
M. Wt: 182.22 g/mol
InChI Key: MIOULEPPXLEANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-9h-pyrido[2,3-b]indole, also known as 1-Methyl-β-carboline, Harman, Harmane, and several other names , is a compound with the molecular formula C12H10N2 . It is a major representative of heterocyclic aromatic amines, a group of mutagenic and carcinogenic substances .


Synthesis Analysis

A manganese dioxide mediated one-pot method has been used for the synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate . This method starts with an activated alcohol and consists of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation . This process has been used as the key step in the synthesis of alangiobussinine and a closely related analogue .


Molecular Structure Analysis

The molecular structure of 4-Methyl-9h-pyrido[2,3-b]indole consists of a pyridine ring fused with an indole ring . The molecular weight of this compound is 182.2212 .


Chemical Reactions Analysis

The formation of the β-carboline ring system in nature is well understood and biosynthetically has been shown to proceed by means of either a Pictet–Spengler or a Bischler–Napieralski cyclization followed by an oxidative dehydrogenation process .

Scientific Research Applications

  • Mutagenicity in Pyrolysis Products : 4-Methyl-9H-pyrido[2,3-b]indole has been identified as a potent mutagen in various studies. For instance, it was isolated from the pyrolysis products of soybean globulin and shown to be mutagenic towards specific bacterial strains (Yoshida et al., 1978).

  • Presence in Thermally Processed Meat : This compound has been implicated in various human diseases, such as Parkinson's disease and cancer, due to its formation during the heating of protein-rich food. Analytical methodologies like LC-MS and LC-MS/MS are used for its detection in foodstuffs (Crotti et al., 2010).

  • Corrosion Inhibition : Studies have explored the use of 4-Methyl-9H-pyrido[2,3-b]indole derivatives as corrosion inhibitors for steel in acidic environments, showing that they are effective in this application (Lebrini et al., 2010).

  • Analysis in Meat and Cigarette Smoke : It has been quantified in commercial meat samples and cigarette smoke, indicating its widespread presence in everyday products and raising concerns about its health implications (de Andrés et al., 2010).

  • Potential Antidiabetic Agent : Derivatives of 4-Methyl-9H-pyrido[2,3-b]indole have been synthesized and tested for antidiabetic activity, showing potential as therapeutic agents (Choudhary et al., 2011).

  • DNA Interactions : The interaction of 4-Methyl-9H-pyrido[2,3-b]indole derivatives with DNA has been studied, revealing significant fluorescence quenching and changes in absorption spectra, indicating potential DNA intercalation (Hayashi et al., 1977).

  • Synthesis for Further Biological Studies : The synthesis of 4-Methyl-9H-pyrido[2,3-b]indole for further study on its biological activities such as carcinogenicity has been a focus in some research, underscoring the importance of understanding its effects (Matsumoto et al., 1979).

Safety And Hazards

While specific safety and hazard information for 4-Methyl-9h-pyrido[2,3-b]indole was not found in the search results, it is known to be a heterocyclic aromatic amine, a group of substances that are mutagenic and carcinogenic .

properties

IUPAC Name

4-methyl-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-6-7-13-12-11(8)9-4-2-3-5-10(9)14-12/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOULEPPXLEANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927336
Record name 4-Methyl-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-9h-pyrido[2,3-b]indole

CAS RN

13174-97-5
Record name 4-Methyl-alpha-carboline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-9h-pyrido[2,3-b]indole
Reactant of Route 2
Reactant of Route 2
4-Methyl-9h-pyrido[2,3-b]indole
Reactant of Route 3
Reactant of Route 3
4-Methyl-9h-pyrido[2,3-b]indole
Reactant of Route 4
Reactant of Route 4
4-Methyl-9h-pyrido[2,3-b]indole
Reactant of Route 5
Reactant of Route 5
4-Methyl-9h-pyrido[2,3-b]indole
Reactant of Route 6
Reactant of Route 6
4-Methyl-9h-pyrido[2,3-b]indole

Citations

For This Compound
2
Citations
AN Kabanakis, M Bidikoudi, MM Elsenety… - Dyes and …, 2019 - Elsevier
A series of novel semi-squaraine sensitizers with various architectures and anchors have been synthesized and utilized in dye-sensitized solar cells. These dyes combine indole- or …
Number of citations: 13 www.sciencedirect.com
JK Laha, SM Barolo, RA Rossi… - The Journal of Organic …, 2011 - ACS Publications
A general synthetic route to prepare all four carboline regioisomers by photostimulated cyclization of anilinohalopyridines is described. The methodology affords various substituted …
Number of citations: 78 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.